Dichloro(ethylenediamine)platinum(II)

Catalog No.
S1507212
CAS No.
14096-51-6
M.F
C2H8Cl2N2Pt
M. Wt
326.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(ethylenediamine)platinum(II)

CAS Number

14096-51-6

Product Name

Dichloro(ethylenediamine)platinum(II)

IUPAC Name

dichloroplatinum;ethane-1,2-diamine

Molecular Formula

C2H8Cl2N2Pt

Molecular Weight

326.1 g/mol

InChI

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2

InChI Key

LMABILRJNNFCPG-UHFFFAOYSA-L

SMILES

C(CN)N.Cl[Pt]Cl

Canonical SMILES

C(CN)N.[Cl-].[Cl-].[Pt+2]

Understanding the Mechanism of Action

  • DNA Binding: Research has focused on understanding how cisplatin interacts with DNA. Studies using radiolabeled cisplatin analogues have shown that the drug primarily forms intrastrand cross-links, particularly with guanine residues, disrupting DNA replication and causing cell death [].
  • Cellular Uptake and Resistance: Research also investigates how cisplatin enters and leaves cells, with studies exploring the role of specific transporters and the development of resistance mechanisms in cancer cells [].

Development of New Platinum-Based Drugs

  • Structure-Activity Relationships: Researchers are exploring how modifying the structure of cisplatin can affect its efficacy and reduce side effects. This involves studying the relationship between the chemical structure and the drug's interaction with DNA and other cellular targets [].
  • Targeted Delivery: Research is ongoing to develop new platinum-based drugs that can be delivered specifically to cancer cells, minimizing damage to healthy tissues. This involves attaching targeting moieties to the drug that recognize specific markers on cancer cells [].

Preclinical Testing of New Drugs

  • In vitro Studies: Cisplatin and new platinum-based drugs are tested in cell lines to evaluate their cytotoxicity (ability to kill cancer cells) and other potential mechanisms of action [].
  • In vivo Studies: Once promising results are obtained in vitro, new drugs are tested in animal models to assess their efficacy and safety before moving to clinical trials [].

Dichloro(ethylenediamine)platinum(II) is an organometallic compound with the formula C2H8Cl2N2Pt\text{C}_2\text{H}_8\text{Cl}_2\text{N}_2\text{Pt}. It consists of a platinum center coordinated to two chloride ions and one ethylenediamine ligand. This compound is notable for its role in coordination chemistry and its potential applications in medicinal chemistry, particularly as an anticancer agent. The platinum center exhibits a square planar geometry, typical of many platinum(II) complexes, which contributes to its reactivity and biological activity.

Dichloro(ethylenediamine)platinum(II) is a prodrug, meaning it requires activation within the body to exert its cytotoxic effects. It is believed to work by forming covalent adducts with DNA, particularly guanine nucleotides. This disrupts DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.

Case Study:

A study published in Nature Reviews Cancer showed that cisplatin treatment can induce DNA damage and cell cycle arrest in various cancer cell lines, ultimately leading to cell death.

Dichloro(ethylenediamine)platinum(II) is a hazardous compound and should be handled with care. It is classified as a suspected carcinogen and can cause respiratory irritation, skin and eye burns.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
, including:

  • Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other nucleophiles. These reactions have been studied extensively to understand the kinetics and mechanisms involved, often analyzed using spectrophotometric techniques .
  • Hydrolysis: Hydrolysis of dichloro(ethylenediamine)platinum(II) leads to the formation of aquated complexes. The kinetics of this process can follow pseudo-first-order kinetics, influenced by factors such as pH and temperature .
  • Photo

Dichloro(ethylenediamine)platinum(II) exhibits significant biological activity, particularly in the context of cancer treatment. It is structurally related to cisplatin, a well-known chemotherapeutic agent. The compound has shown promise in:

  • Antitumor Activity: Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, similar to cisplatin but with differences in efficacy and side effects .
  • Mechanisms of Action: The biological mechanisms involve DNA binding, leading to cross-linking that disrupts DNA replication and transcription processes.

The synthesis of dichloro(ethylenediamine)platinum(II) typically involves:

  • Reaction of Platinum(II) Chloride: Platinum(II) chloride is reacted with ethylenediamine in a suitable solvent, often under reflux conditions.
  • Isolation and Purification: The product is isolated through crystallization or precipitation methods followed by purification techniques such as recrystallization or chromatography.

This method allows for the formation of high-purity dichloro(ethylenediamine)platinum(II), suitable for further studies and applications.

Dichloro(ethylenediamine)platinum(II) finds applications in various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a subject of research in developing new chemotherapy drugs.
  • Catalysis: The compound serves as a catalyst in organic reactions, particularly in hydrosilylation processes under heterogeneous conditions .
  • Material Science: It is explored for use in developing advanced materials due to its unique coordination properties.

Interaction studies are crucial for understanding how dichloro(ethylenediamine)platinum(II) interacts with biological systems:

  • Protein Binding Studies: Investigations into how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Cellular Uptake Studies: Understanding how the compound enters cells helps elucidate its biological activity and therapeutic potential.

These studies contribute to optimizing its use in clinical settings and enhancing its efficacy while minimizing toxicity.

Dichloro(ethylenediamine)platinum(II) shares similarities with several other platinum-based compounds. Here are some notable examples:

Compound NameFormulaUnique Features
CisplatinC6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt}Widely used anticancer drug; contains ammine ligands.
CarboplatinC6H10Cl2N2Pt\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{Pt}Less toxic than cisplatin; used for ovarian cancer treatment.
OxaliplatinC18H24Cl2N4O4Pt\text{C}_{18}\text{H}_{24}\text{Cl}_2\text{N}_4\text{O}_4\text{Pt}Third-generation platinum drug; effective against colorectal cancer.

Uniqueness

Dichloro(ethylenediamine)platinum(II) is unique due to its specific ligand configuration (ethylenediamine vs. ammine ligands), which influences its reactivity and biological properties compared to other platinum compounds. Its distinct substitution patterns and potential for photochemical activation also set it apart from similar compounds.

Core Synthetic Routes and Reaction Conditions

The synthesis of dichloro(ethylenediamine)platinum(II) follows well-established protocols based on the direct reaction of platinum(II) salts with ethylenediamine ligands [5]. The most commonly employed starting material is potassium tetrachloroplatinate(II), which serves as the platinum source in aqueous solution [5] [7]. The fundamental synthetic approach involves the substitution of chloride ligands in the platinum coordination sphere with the bidentate ethylenediamine ligand [23].

The primary synthetic route proceeds through the direct reaction of potassium tetrachloroplatinate(II) with ethylenediamine in aqueous medium [7] [15]. The reaction is typically conducted at room temperature with careful control of stoichiometry to prevent the formation of bis-ethylenediamine complexes [21] [23]. The general reaction pathway involves the initial coordination of one ethylenediamine molecule to the platinum center, displacing two chloride ligands while retaining two chloride ligands in the final complex [23].

Temperature control represents a critical parameter in the synthesis, with most procedures conducted at ambient temperature or slightly elevated temperatures not exceeding 50 degrees Celsius [5] [21]. The reaction medium typically consists of deionized water, which facilitates the dissolution of the platinum salt and promotes the ligand substitution reaction [21] [23]. The reaction time varies depending on the specific conditions employed, generally ranging from several hours to overnight stirring to ensure complete conversion [7] [15].

ParameterOptimal RangeEffect on Yield
Temperature20-50°CHigher temperatures accelerate reaction but may promote side reactions [21]
pH6-8Neutral to slightly basic conditions favor clean product formation [21]
Reaction Time12-24 hoursExtended reaction times ensure complete ligand substitution [7]
Stoichiometry1:1 Pt:ethylenediamineExcess ethylenediamine leads to bis-complex formation [23]

The purification of dichloro(ethylenediamine)platinum(II) typically involves crystallization from aqueous solution [29]. The crude product is dissolved in hot water and allowed to cool slowly to promote crystal formation [28]. Alternative purification methods include recrystallization from polar solvents or precipitation techniques that exploit the differential solubility of the desired product versus impurities [5].

Industrial-Scale Production Strategies

Industrial production of dichloro(ethylenediamine)platinum(II) builds upon laboratory-scale synthetic methods while addressing scalability challenges inherent to platinum chemistry [16] [32]. Large-scale synthesis requires careful consideration of platinum recovery, waste minimization, and process economics due to the high cost of platinum starting materials [18].

The industrial approach typically employs continuous or semi-continuous processes to maximize efficiency and minimize platinum losses [16]. Temperature control becomes increasingly critical at larger scales, necessitating sophisticated heating and cooling systems to maintain uniform reaction conditions throughout the reaction vessel [32]. Industrial reactors are often equipped with inert atmosphere capabilities to prevent oxidation of platinum species during synthesis [32].

Oxygen control represents a paramount concern in industrial production, with processes typically conducted under nitrogen atmosphere or with oxygen levels maintained below 5 percent [32]. This requirement stems from the tendency of platinum complexes to undergo oxidation reactions that can lead to the formation of undesired platinum(IV) species or metallic platinum [16] [32].

Scale ParameterLaboratory ScaleIndustrial Scale
Batch Size1-100 grams1-10 kilograms
Reaction VesselGlass flaskStainless steel reactor with temperature control [32]
Atmosphere ControlSimple nitrogen purgeSophisticated inert gas systems [32]
Temperature ControlWater bath/heating mantleJacketed reactors with precise temperature regulation [32]
Purification MethodSimple crystallizationMulti-stage crystallization with automated filtration [28]

Process optimization for industrial production focuses on maximizing platinum utilization efficiency while minimizing processing time [16]. Advanced monitoring systems track reaction progress through spectroscopic methods, allowing for real-time adjustment of reaction parameters [32]. Quality control measures include rigorous testing of intermediate and final products to ensure consistency with pharmaceutical or research-grade specifications [29].

Waste management strategies in industrial production emphasize platinum recovery from all process streams [18]. Filtrates and mother liquors are processed through specialized recovery systems to reclaim unreacted platinum materials [16]. These recovery processes often involve complex hydrometallurgical procedures that separate platinum from other components for recycling back into the production process [18].

Ligand-Exchange Reactions and Precursor Utilization

Ligand-exchange reactions provide alternative synthetic pathways for dichloro(ethylenediamine)platinum(II) preparation, particularly when starting from different platinum precursors [5] [14]. These reactions exploit the substitution chemistry of platinum(II) complexes, where ligands can be systematically replaced while maintaining the overall coordination geometry [5].

The utilization of platinum(II) iodide complexes as precursors offers distinct advantages in certain synthetic applications [14] [15]. The reaction of potassium tetrachloroplatinate(II) with potassium iodide generates tetrakis(iodo)platinate(II) intermediates, which subsequently react with ethylenediamine to form diiodo(ethylenediamine)platinum(II) [15]. This intermediate can then undergo halide exchange with silver nitrate to replace iodide ligands with more labile aqua ligands, followed by chloride substitution to yield the target dichloro complex [5].

Silver salt methodology represents a particularly effective approach for ligand substitution reactions [5] [14]. Treatment of diiodo(ethylenediamine)platinum(II) with silver nitrate in aqueous solution generates the corresponding diaqua complex through precipitation of silver iodide [5]. The diaqua intermediate readily undergoes chloride substitution upon treatment with hydrochloric acid or sodium chloride to afford dichloro(ethylenediamine)platinum(II) [5].

Precursor ComplexReaction ConditionsYield RangeAdvantages
K₂PtCl₄ + ethylenediamineAqueous, room temperature, 12-24 hours [7]70-85%Direct synthesis, minimal steps [7]
K₂PtI₄ + ethylenediamineAqueous, room temperature, 6-12 hours [15]75-90%Higher reactivity of iodide ligands [15]
Diaqua intermediateAqueous HCl, room temperature, 2-4 hours [5]80-95%Clean substitution, high purity [5]

The synthetic utility of ethylenediamine as a chelating ligand facilitates its incorporation into platinum complexes through various mechanistic pathways [23]. The bidentate nature of ethylenediamine provides thermodynamic stability to the resulting complexes while the flexible ethylene bridge accommodates the preferred square planar geometry of platinum(II) [3] [6]. Reaction kinetics favor the formation of chelated complexes over statistical mixtures of monodentate coordination products [23].

Optimization of ligand-exchange reactions requires careful attention to reaction stoichiometry and the order of reagent addition [14] [23]. Sequential addition protocols, where ethylenediamine is added slowly to platinum precursor solutions, help minimize the formation of bis(ethylenediamine) complexes that can complicate product isolation [21] [23]. Temperature control during ligand addition prevents rapid reaction rates that might lead to non-selective coordination patterns [21].

Dichloro(ethylenediamine)platinum(II) exhibits characteristic coordination chemistry patterns typical of square planar platinum(II) complexes. The compound demonstrates complex reaction mechanisms involving hydrolysis, ligand substitution, and redox processes that are fundamental to understanding its chemical behavior and potential applications.

Hydrolysis Pathways in Aqueous and Deuterium Oxide Environments

The hydrolysis of dichloro(ethylenediamine)platinum(II) in aqueous solutions represents a critical aspect of its chemical behavior. Electrospray mass spectrometry studies combined with density functional theory calculations have revealed detailed insights into the hydrolysis mechanisms [1] [2].

Hydrolysis Mechanism in Water

The primary hydrolysis reaction of dichloro(ethylenediamine)platinum(II) proceeds through a stepwise mechanism:

Pt(en)Cl₂ + H₂O → Pt(en)Cl(H₂O)⁺ + Cl⁻

This first hydrolysis step has been extensively characterized with specific kinetic parameters. The equilibrium quotient (Kt) for this reaction is 2.19 ± 0.11 × 10⁻³ M at 25°C, with a rate constant k₁ of 3.4 ± 0.4 × 10⁻⁵ s⁻¹ [3]. The activation enthalpy (ΔH*) is 18 ± 1 kcal/mol, indicating a moderately endothermic process.

Deuterium Oxide Studies

Comparative studies in deuterium oxide (D₂O) environments provide valuable mechanistic insights. When dichloro(ethylenediamine)platinum(II) is dissolved in D₂O, the hydrolysis products show distinctive mass spectral patterns that can be distinguished from those in H₂O [1]. The isotope effect studies reveal that the hydrolysis mechanism remains consistent across both solvent systems, but the kinetic isotope effects provide information about the transition state structures.

Density Functional Theory Calculations

Computational studies using density functional theory have been instrumental in elucidating the structures and energetics of hydrolysis products [1] [2]. These calculations permit detailed analysis of:

  • Transition state geometries
  • Activation barriers for chloride displacement
  • Thermodynamic stability of hydrolysis products
  • Electronic structure changes during hydrolysis

The DFT calculations indicate that the hydrolysis process involves significant reorganization of the platinum coordination sphere, with the incoming water molecule coordinating in a square planar geometry while the chloride ligand dissociates.

Hydrolysis Product Characterization

Mass spectrometry studies have identified a series of major and minor ionic hydrolysis products [1]. These include:

  • Monoaqua species: [Pt(en)Cl(H₂O)]⁺
  • Diaqua species: [Pt(en)(H₂O)₂]²⁺
  • Hydroxo-bridged dimeric species
  • Mixed aqua-hydroxo complexes

The relative abundance of these species depends on solution pH, ionic strength, and concentration. At physiological pH, the monoaqua species predominates, while at higher pH values, hydroxo-bridged species become more significant [4].

Ligand Substitution Dynamics and Kinetics

The ligand substitution reactions of dichloro(ethylenediamine)platinum(II) follow classical square planar substitution mechanisms. These reactions are characterized by well-defined kinetic parameters and mechanistic pathways that have been extensively studied.

Substitution Mechanism

Square planar platinum(II) complexes typically undergo substitution via an associative mechanism, although solvent-assisted pathways are also possible [5]. The general rate law for these reactions follows the two-term expression:

kobs = k₁ + k₂[Y]

where k₁ represents the solvent-dependent pathway and k₂ represents the direct nucleophilic attack pathway.

Kinetic Parameters

Comprehensive kinetic studies have been conducted for the substitution reactions of dichloro(ethylenediamine)platinum(II) with various nucleophiles [6] [7]. Key findings include:

  • The substitution of coordinated water molecules by nucleophiles such as thiourea, L-methionine, and guanosine-5'-monophosphate occurs in two sequential steps
  • Rate constants for the first substitution step with thiourea: k₁ = 34.0 ± 0.4 M⁻¹s⁻¹ at 25°C
  • The reaction rates are influenced by the nature of the spectator ligands and the electronic properties of the incoming nucleophile

Comparative Reactivity

Studies comparing dichloro(ethylenediamine)platinum(II) with related complexes reveal structure-reactivity relationships [8] [7]:

  • [Pt(en)Cl₂] reacts faster than [Pt(dach)Cl₂] with nucleophiles such as 5'-GMP and L-histidine
  • The reactivity depends on the steric and electronic properties of the chelating diamine ligand
  • Substitution reactions with L-histidine are consistently faster than those with nucleotide 5'-GMP

Solvent Effects

The substitution kinetics are significantly influenced by solvent properties. In aqueous solutions, the hydrolysis equilibrium competes with direct nucleophilic substitution, leading to complex kinetic behavior [7]. The presence of chloride ions can shift the equilibrium toward the dichloro species, affecting the overall reaction rates.

Temperature and pH Dependencies

The substitution reactions show characteristic temperature dependence, with activation energies typically ranging from 15-25 kcal/mol [7]. The pH dependence is complex, involving both the protonation state of the nucleophile and the hydrolysis equilibrium of the platinum complex.

Redox Behavior and Oxidation/Reduction Mechanisms

The redox chemistry of dichloro(ethylenediamine)platinum(II) involves both oxidation to platinum(IV) and reduction processes. These redox transformations are crucial for understanding the compound's chemical versatility and potential applications.

Oxidation Mechanisms

Dichloro(ethylenediamine)platinum(II) can be oxidized to platinum(IV) species using various oxidizing agents [9] [10]. The oxidation process typically involves:

  • Two-electron oxidation from Pt(II) to Pt(IV)
  • Retention of the ethylenediamine chelate
  • Addition of two axial ligands to form octahedral platinum(IV) complexes

Pulse radiolysis studies have shown that oxidation produces species with higher oxidation states of platinum, followed by ligand replacement processes [9]. The oxidation is generally reversible, with the products showing characteristic disproportionation behavior.

Reduction Mechanisms

The reduction of related platinum(IV) complexes back to platinum(II) has been studied extensively [10] [11]. Key mechanistic features include:

  • Stepwise two-electron reduction via platinum(III) intermediates
  • Ligand dissociation accompanying the reduction process
  • Formation of lower oxidation state species that can undergo further reactions

Electrochemical Behavior

Electrochemical studies of platinum(II) complexes with ethylenediamine ligands reveal complex redox behavior [11] [12]. The compounds can undergo:

  • Irreversible oxidation processes leading to higher oxidation states
  • Reduction processes that may involve ligand-centered electron transfer
  • pH-dependent redox potentials reflecting the hydrolysis equilibria

Redox Potentials

While specific redox potentials for dichloro(ethylenediamine)platinum(II) are limited in the literature, related platinum(II) complexes show:

  • Oxidation potentials that depend strongly on the ligand environment
  • Reduction potentials influenced by the electron-donating or electron-withdrawing nature of the spectator ligands
  • Reversible redox behavior in some cases, particularly for complexes with π-accepting ligands

Mechanistic Implications

The redox behavior of dichloro(ethylenediamine)platinum(II) has important implications for its chemical applications. The ability to access multiple oxidation states allows for:

  • Catalytic applications involving redox cycling
  • Potential use as electron transfer mediators
  • Applications in electrochemical processes

The redox chemistry is closely linked to the ligand substitution behavior, as changes in oxidation state typically accompany changes in coordination number and ligand arrangement. This interconnection between redox and substitution chemistry provides a rich framework for understanding the overall chemical behavior of dichloro(ethylenediamine)platinum(II).

Computational Insights

Density functional theory calculations have provided detailed insights into the electronic structures and redox properties of platinum complexes [13] [14]. These studies reveal:

  • The role of relativistic effects in determining redox potentials
  • The influence of ligand field effects on the stability of different oxidation states
  • The mechanistic pathways for electron transfer processes

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types